molecular formula C13H13NO4 B14112997 4-AnilinomethylenepentenedioicAcid-d55-MethylEster

4-AnilinomethylenepentenedioicAcid-d55-MethylEster

Katalognummer: B14112997
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: FJKGPQZCFBLFIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester is a chemical compound with the molecular formula C13H13NO4. It is a derivative of pentenedioic acid, featuring an anilinomethylene group and a methyl ester functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester typically involves the reaction of aniline with a suitable precursor of pentenedioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester involves its interaction with specific molecular targets and pathways. The anilinomethylene group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Anilinomethylenepentenedioic Acid: Lacks the methyl ester group.

    Pentenedioic Acid Derivatives: Various derivatives with different substituents on the pentenedioic acid backbone.

Uniqueness

4-Anilinomethylenepentenedioic Acid-d55-Methyl Ester is unique due to the presence of both the anilinomethylene group and the methyl ester functional group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and allows for unique applications in research and industry .

Eigenschaften

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid

InChI

InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)

InChI-Schlüssel

FJKGPQZCFBLFIG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.